2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Synthetic Chemistry Drug Discovery Medicinal Chemistry

Substituting N3 vs. N1 benzyl regioisomers invalidates synthesis and IP. This exact 2,5-dioxoimidazolidine-4-acetic acid (CAS 494866-98-7) is a critical intermediate for ethylenediamine APIs and constrained peptide analogs. - Specified N3-benzyl substitution - not interchangeable with CAS 1790213-67-0 - ≥95% purity, heterocyclic building block - Enables precise patent-compliant route execution

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 494866-98-7
Cat. No. B2690209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
CAS494866-98-7
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(C(=O)NC2=O)CC(=O)O
InChIInChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)13-12(18)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,13,17,18)
InChIKeyZGFOLAPQPPXIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic Acid Overview


2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS 494866-98-7) is a heterocyclic organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . Its structure features a 2,5-dioxoimidazolidine (hydantoin) core, substituted with a benzyl group at the N3 position and an acetic acid moiety at the C4 position . It is primarily offered as a research chemical and synthetic intermediate, with commercial vendors typically providing it at a purity of 95% or higher .

Regioisomer
N3-Benzyl substitution ensures synthetic pathway accuracy
Utility Class
Patent-class imidazolidineacetic acid intermediate
Procurement
Specification-dependent supply; verify regioisomeric identity

Regioisomer-Specific Procurement Risk


Generic substitution within the class of benzyl-2,5-dioxoimidazolidin-4-yl)acetic acids is fraught with risk. The specific regioisomerism of the benzyl substituent (N3-position for CAS 494866-98-7 vs. N1-position for isomers like CAS 1790213-67-0) is a critical structural determinant. While direct comparative bioactivity data for these specific isomers is absent from the public domain, fundamental principles of medicinal chemistry and patent law dictate that regioisomers are distinct chemical entities with potentially divergent biological activity, physicochemical properties, and synthetic utility . Substituting one for the other without validation would invalidate a research program or synthetic pathway. Furthermore, the target compound is a key intermediate within the broad patent landscape of imidazolidineacetic acid derivatives, where precise substitution patterns are crucial for achieving the claimed invention [1]. The absence of quantitative, head-to-head data in the literature underscores that this compound is not a well-characterized tool, but a specific building block whose procurement must be exact.

Regioisomer Mismatch
N1-Benzyl isomer (CAS 1790213-67-0) may lead to different synthetic products and failed experiments
Patent Scope Dependency
Exact substitution pattern is critical for claimed inventions; analogs may not provide freedom to operate
Uncharacterized Bioactivity
No public direct comparison data exists; biological or physicochemical properties may diverge

Product Differentiation Guide


N3-Benzyl Regioisomeric Identity

The compound's regioisomeric identity (benzyl group at N3, not N1) is its most fundamental differentiating feature. This is in contrast to the commercially available isomer (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS 1790213-67-0) . While no direct biological or physicochemical comparison between these two specific isomers is available in the public literature, this structural difference is known in the broader class of hydantoin derivatives to impact target binding and metabolic stability. This is supported by patent literature on imidazolidineacetic acid derivatives, which claims a vast array of specific substitution patterns, implying that each regioisomer possesses unique properties relevant to the claimed inventions [1].

Regioisomer Identity
Class-level inference
N3-Benzyl vs N1-Benzyl isomer
Structural distinction may alter target interaction
Direct comparison data not available
Synthetic Chemistry Drug Discovery Medicinal Chemistry

Purity and Storage Specifications

Procurement from reputable vendors provides a quantifiable baseline for purity and storage. For example, one vendor specifies a purity of ≥98% for this compound, with a recommended storage condition of being sealed in a dry environment at 2-8°C . This specification is not a differentiation from a comparator but is a critical procurement parameter. Using a lower-purity alternative (e.g., 95% from another source) or improper storage introduces variability that can compromise experimental reproducibility.

Purity & Storage
Vendor specification
Purity ≥98%
Storage: 2–8°C dry, sealed
Consistent quality supply supports reproducible synthesis
Verify with vendor CoA
Analytical Chemistry Chemical Procurement Reproducibility

Patent-Eligible Intermediate

The compound falls within the generic Markush structure of WO2003051848A2, which covers a vast array of imidazolidineacetic acid derivatives as key intermediates for synthesizing pharmaceutically important ethylenediamine derivatives [1]. While this patent does not provide specific data for the target compound, it establishes the class's utility. The precise substitution pattern (3-benzyl) distinguishes it from the hundreds of other potential combinations covered by the patent, each of which would lead to a different final ethylenediamine derivative.

Patent Intermediate
Class-level inference
Covered by WO2003051848A2
Patent-class intermediate for ethylenediamine derivatives
Data to verify; scope may require legal review
Medicinal Chemistry Intellectual Property Organic Synthesis

Application Scenarios


Constrained Peptidomimetic Scaffold

The 2,5-dioxoimidazolidine core is a known scaffold for constraining the conformation of peptides, as demonstrated in the development of P2X7 receptor antagonists. While the specific target compound was not the subject of that study, the core scaffold is identical [1]. Procurement of this specific building block (3-benzyl substitution) is for the purpose of creating a novel analog within that constrained chemical space, where the N3-benzyl group is a required design element for exploring SAR.

Ethylenediamine Derivative Synthesis

As outlined in WO2003051848A2, imidazolidineacetic acid derivatives serve as crucial intermediates for synthesizing pharmaceutically important ethylenediamine derivatives [2]. The procurement of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a necessary and specific step for a research program aiming to synthesize the precise final ethylenediamine product that corresponds to this particular starting material. Using any other analog would yield a different final compound.

Regioisomer-Specific R&D

The primary scenario for procuring CAS 494866-98-7 is when a synthetic route, patent, or internal research protocol explicitly specifies the N3-benzyl regioisomer. As established, this is not interchangeable with the N1-benzyl isomer (CAS 1790213-67-0) . This scenario is common in process chemistry, where a specific intermediate is required to produce a specific active pharmaceutical ingredient (API), and in medicinal chemistry, where a specific substitution pattern is part of a lead optimization campaign.

Application
Selection Property
Validation Focus
Peptidomimetic SAR studies
N3-Benzyl regioisomeric purity
Scaffold substitution pattern verification
Ethylenediamine derivative synthesis
Regioisomeric identity for patent compliance
Intermediate identity as per patent scope
Regioisomer-specific process R&D
Exact N3-benzyl substitution
Regioisomer integrity in process

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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